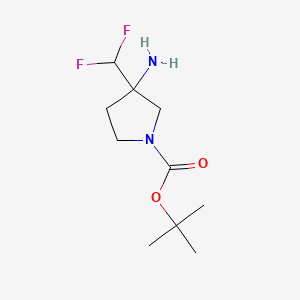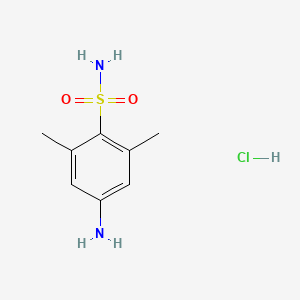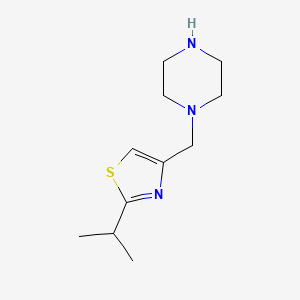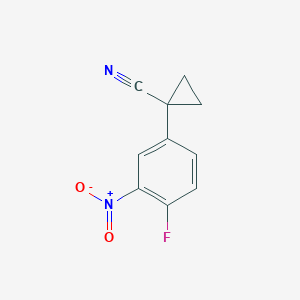
1-(4-Fluoro-3-nitrophenyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-nitrophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H6FN2O2 It is characterized by the presence of a cyclopropane ring attached to a 4-fluoro-3-nitrophenyl group and a nitrile group
Métodos De Preparación
The synthesis of 1-(4-Fluoro-3-nitrophenyl)cyclopropanecarbonitrile typically involves the reaction of 4-fluoro-3-nitrobenzyl chloride with cyclopropanecarbonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The organic layer is washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is then purified by silica gel column chromatography using ethyl acetate/petroleum ether as the eluent .
Análisis De Reacciones Químicas
1-(4-Fluoro-3-nitrophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-nitrophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)cyclopropanecarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Fluoro-3-nitrophenyl)cyclopropanecarbonitrile include:
- 1-(4-Chlorophenyl)cyclopropanecarbonitrile
- 1-(4-Nitrophenyl)cyclopropanecarbonitrile
- 1-(3-Fluorophenyl)cyclopropanecarbonitrile
These compounds share the cyclopropane ring and nitrile group but differ in the substituents on the phenyl ring. The presence of different substituents can significantly alter their chemical properties and reactivity, making each compound unique in its applications and behavior .
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7FN2O2/c11-8-2-1-7(5-9(8)13(14)15)10(6-12)3-4-10/h1-2,5H,3-4H2 |
Clave InChI |
IKPJQVCDCUSDKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
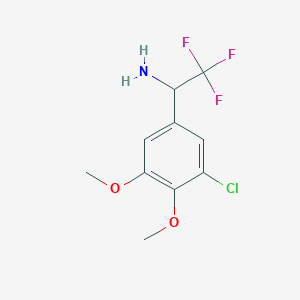
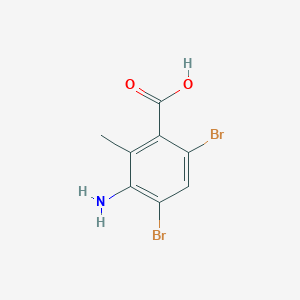


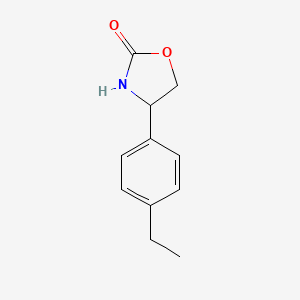
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
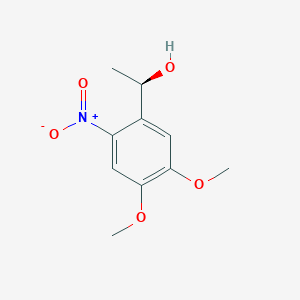
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
